2,4-Dibromo-N-(4-bromophenyl)butanamide

Description

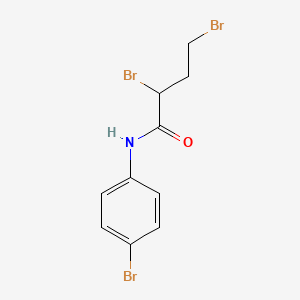

2,4-Dibromo-N-(4-bromophenyl)butanamide is a brominated amide compound characterized by a butanamide backbone substituted with bromine atoms at the 2- and 4-positions of the aliphatic chain. The amide nitrogen is further bonded to a 4-bromophenyl group, resulting in a total of three bromine atoms in the molecule. The compound’s synthesis typically involves bromination of precursor amides or coupling reactions involving brominated anilines and brominated acyl chlorides .

Properties

Molecular Formula |

C10H10Br3NO |

|---|---|

Molecular Weight |

399.90 g/mol |

IUPAC Name |

2,4-dibromo-N-(4-bromophenyl)butanamide |

InChI |

InChI=1S/C10H10Br3NO/c11-6-5-9(13)10(15)14-8-3-1-7(12)2-4-8/h1-4,9H,5-6H2,(H,14,15) |

InChI Key |

WPNYZRSHMXVENT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCBr)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(4-Bromophenyl)-4-phenylbutanamide (CAS 300727-34-8): Structure: Similar butanamide backbone but lacks bromine on the aliphatic chain; instead, a phenyl group substitutes the 4-position. Molecular Formula: C₁₆H₁₆BrNO; Molecular Weight: 318.21 g/mol. Properties: Reduced bromine content lowers molecular weight and may decrease halogen bonding interactions compared to the target compound .

2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide: Structure: Shorter propanamide chain with a methyl group and bromine at the 2-position; nitro group on the aromatic ring. Molecular Formula: C₁₀H₁₁BrN₂O₃; Molecular Weight: 303.11 g/mol. However, reduced bromination limits halogen-mediated intermolecular interactions .

Bis(4-bromophenyl)amine :

- Structure : Diphenylamine core with bromine on both aromatic rings.

- Molecular Formula : C₁₂H₉Br₂N; Molecular Weight : 327.02 g/mol.

- Applications : Used as a precursor in flame retardants and pharmaceuticals. The absence of an amide group reduces hydrogen-bonding capacity compared to the target compound .

Physicochemical Properties

Key Observations :

- The target compound’s three bromine atoms enhance halogen bonding (Br⋯Br, Br⋯O) and van der Waals interactions, which are critical for crystal packing and thermal stability .

- Compounds with nitro groups (e.g., 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide) exhibit higher reactivity in electrophilic substitutions but lower thermal stability due to nitro group decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.